3,6,13,16-Tetraoxa-1,8,11,18-tetraazatricyclo[16.2.2.28,11]tetracosane-2,7,12,17-tetrone
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Overview
Description
3,6,13,16-Tetraoxa-1,8,11,18-tetraazatricyclo[162228,11]tetracosane-2,7,12,17-tetrone is a complex organic compound known for its unique structure and properties It is a macrocyclic compound that contains multiple oxygen and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,13,16-Tetraoxa-1,8,11,18-tetraazatricyclo[16.2.2.28,11]tetracosane-2,7,12,17-tetrone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethylene glycol with a suitable diamine in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically heated to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,6,13,16-Tetraoxa-1,8,11,18-tetraazatricyclo[16.2.2.28,11]tetracosane-2,7,12,17-tetrone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced analogs with different functional groups.
Scientific Research Applications
3,6,13,16-Tetraoxa-1,8,11,18-tetraazatricyclo[16.2.2.28,11]tetracosane-2,7,12,17-tetrone has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a molecular probe or drug delivery agent.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3,6,13,16-Tetraoxa-1,8,11,18-tetraazatricyclo[16.2.2.28,11]tetracosane-2,7,12,17-tetrone involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can influence various biochemical processes. Its unique structure allows it to interact with biological membranes and proteins, potentially modulating their function.
Comparison with Similar Compounds
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Another macrocyclic compound with similar structural features.
7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane: A related compound with benzyl groups attached to the nitrogen atoms.
Uniqueness
3,6,13,16-Tetraoxa-1,8,11,18-tetraazatricyclo[16.2.2.28,11]tetracosane-2,7,12,17-tetrone is unique due to its specific arrangement of oxygen and nitrogen atoms within the macrocyclic ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.
Properties
CAS No. |
6298-81-3 |
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Molecular Formula |
C16H24N4O8 |
Molecular Weight |
400.38 g/mol |
IUPAC Name |
3,6,13,16-tetraoxa-1,8,11,18-tetrazatricyclo[16.2.2.28,11]tetracosane-2,7,12,17-tetrone |
InChI |
InChI=1S/C16H24N4O8/c21-13-17-1-2-18(4-3-17)14(22)26-11-12-28-16(24)20-7-5-19(6-8-20)15(23)27-10-9-25-13/h1-12H2 |
InChI Key |
IICJYURKYIKIDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCN1C(=O)OCCOC(=O)N3CCN(CC3)C(=O)OCCOC2=O |
Origin of Product |
United States |
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